2-(Difluoromethyl)-4-nitroaniline

Description

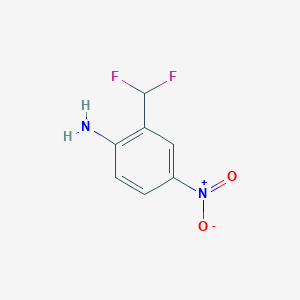

2-(Difluoromethyl)-4-nitroaniline is a fluorinated aromatic compound characterized by a difluoromethyl (-CF₂H) group at the ortho position and a nitro (-NO₂) group at the para position of the aniline ring. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and electronic effects, which influence its reactivity and biological interactions.

Properties

Molecular Formula |

C7H6F2N2O2 |

|---|---|

Molecular Weight |

188.13 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-nitroaniline |

InChI |

InChI=1S/C7H6F2N2O2/c8-7(9)5-3-4(11(12)13)1-2-6(5)10/h1-3,7H,10H2 |

InChI Key |

RYZAPERFOMDBFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-4-nitroaniline typically involves the introduction of the difluoromethyl group onto an aniline derivative. One common method is the difluoromethylation of 4-nitroaniline using difluoromethylating agents such as ClCF₂H. The reaction is usually carried out in the presence of a base and a suitable solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systemsThe process conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products Formed

Reduction: The major product is 2-(Difluoromethyl)-4-aminoaniline.

Substitution: Depending on the nucleophile, various substituted aniline derivatives can be formed.

Scientific Research Applications

2-(Difluoromethyl)-4-nitroaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-nitroaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 2-(Difluoromethyl)-4-nitroaniline and its analogs:

| Compound Name | Substituents | Key Features |

|---|---|---|

| This compound | -CF₂H (ortho), -NO₂ (para) | High lipophilicity; balanced reactivity due to nitro and fluorinated groups |

| 2-Fluoro-4-nitroaniline | -F (ortho), -NO₂ (para) | Lower lipophilicity; fluorine’s electronegativity enhances electronic effects |

| 4-(Difluoromethoxy)-2-nitroaniline | -OCF₂H (para), -NO₂ (ortho) | Difluoromethoxy group increases steric hindrance; altered binding affinity |

| 2-(Trifluoromethyl)-4-nitroaniline | -CF₃ (ortho), -NO₂ (para) | Higher lipophilicity than difluoromethyl; increased metabolic stability |

| 4-Chloro-2-fluoro-6-nitroaniline | -Cl (para), -F (ortho), -NO₂ (meta) | Chlorine’s bulkiness reduces solubility; nitro at meta alters reactivity |

Key Observations :

- Substituent Effects : The difluoromethyl group in the target compound strikes a balance between lipophilicity and steric effects compared to trifluoromethyl (-CF₃) or smaller halogens like fluorine (-F). This balance may enhance bioavailability in drug design .

- Nitro Group Positioning : The para-nitro group in this compound facilitates resonance stabilization, increasing electrophilicity compared to ortho-nitro analogs like 4-(Difluoromethoxy)-2-nitroaniline .

Antibacterial and Antifungal Potential

- Target Compound : The difluoromethyl group may enhance interactions with bacterial enzymes or membranes, similar to 4-(Difluoromethoxy)-2-nitroaniline, which shows activity against viral replication .

- 2-Fluoro-4-nitroaniline : Exhibits moderate antibacterial activity due to fluorine’s electronegativity but lacks the lipophilic advantage of difluoromethyl .

Drug Development and Reactivity

- The nitro group in the para position enables facile reduction to amino derivatives, a critical step in synthesizing pharmacologically active amines. This is less efficient in meta-nitro compounds like 4-Chloro-2-fluoro-6-nitroaniline .

- Compared to 4-(Difluoromethoxy)-2-nitroaniline, the target compound’s lack of an oxygen atom in the substituent reduces hydrogen-bonding capacity but improves cell membrane penetration .

Physicochemical Properties

| Property | This compound | 2-Fluoro-4-nitroaniline | 2-(Trifluoromethyl)-4-nitroaniline |

|---|---|---|---|

| LogP | ~2.1 (estimated) | ~1.5 | ~2.8 |

| Solubility (H₂O) | Low | Moderate | Very low |

| Melting Point (°C) | 110–115 (estimated) | 98–102 | 120–125 |

Notes:

- The difluoromethyl group provides intermediate lipophilicity, optimizing solubility and bioavailability compared to -CF₃ .

- Fluorine’s smaller size in 2-Fluoro-4-nitroaniline improves aqueous solubility but reduces membrane permeability .

Biological Activity

2-(Difluoromethyl)-4-nitroaniline is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a nitro group and a difluoromethyl substituent on the aniline ring. These functional groups significantly influence its reactivity and biological interactions.

Biological Activities

The compound exhibits a spectrum of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Nitro compounds like this compound are known to exhibit antimicrobial properties. They often act by generating reactive intermediates upon reduction, leading to DNA damage and cell death in microbial cells .

- Anti-inflammatory Effects : Nitro compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This activity is crucial in developing treatments for chronic inflammatory diseases.

- Anticancer Potential : The compound may also possess anticancer properties, as many nitro-substituted anilines have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism of action for this compound primarily involves:

- Reduction to Active Metabolites : Upon entering biological systems, the nitro group can be reduced to form reactive species that interact with cellular macromolecules.

- Covalent Binding to DNA : The reactive intermediates formed can bind covalently to DNA, leading to strand breaks and subsequent cell death .

- Inhibition of Key Enzymes : The presence of the difluoromethyl group may enhance binding affinity to specific enzymes involved in inflammatory pathways or cancer cell proliferation.

Case Studies

Several studies have investigated the biological activity of nitroaniline derivatives, showcasing their potential therapeutic applications:

- Antimicrobial Testing : In vitro studies demonstrated that derivatives of 4-nitroaniline exhibited significant antimicrobial activity against various bacterial strains. For instance, compounds with similar structures showed minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anti-inflammatory Evaluation : Research indicated that nitroaniline derivatives could effectively inhibit the production of inflammatory mediators in cell culture models. For example, one study reported that a related compound reduced TNF-α levels by over 50% in stimulated macrophages.

Table 1: Biological Activity Data for Nitroaniline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.